molecular formula C17H16O B1364863 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene CAS No. 63221-88-5

1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene

Cat. No.: B1364863
CAS No.: 63221-88-5
M. Wt: 236.31 g/mol
InChI Key: YWDALJMLXXWXFP-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene is an organic compound with the molecular formula C₁₇H₁₆O. It is a derivative of benzene, featuring an ethyl group and a methoxyphenyl group connected via an ethynyl linkage.

Scientific Research Applications

1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H413 . The precautionary statements are P264, P273, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene can be synthesized through a series of organic reactions. One common method involves the Sonogashira coupling reaction, where 1-ethyl-4-iodobenzene reacts with 4-methoxyphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

  • 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
  • 1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene
  • 4-Ethynyl-α,α,α-trifluorotoluene

Comparison: this compound is unique due to the presence of both an ethyl group and a methoxyphenyl group connected via an ethynyl linkage. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse chemical transformations .

Properties

IUPAC Name

1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18-2)13-11-16/h4-7,10-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDALJMLXXWXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398193
Record name 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63221-88-5
Record name 1-Ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63221-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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